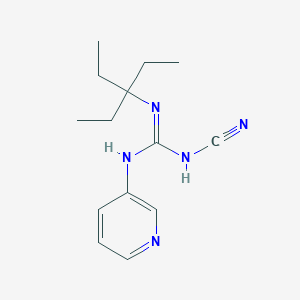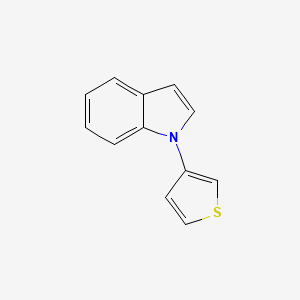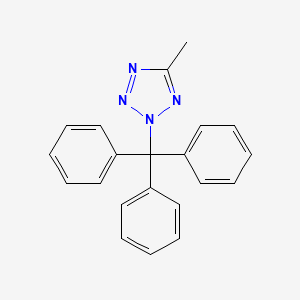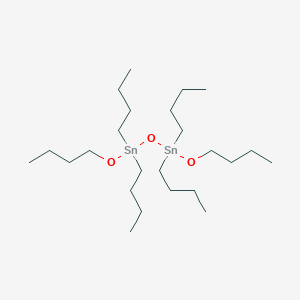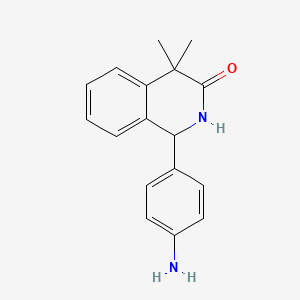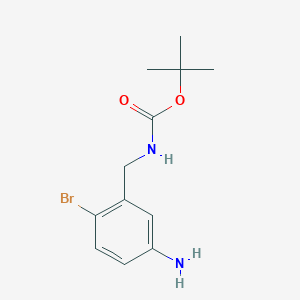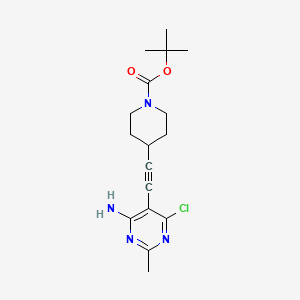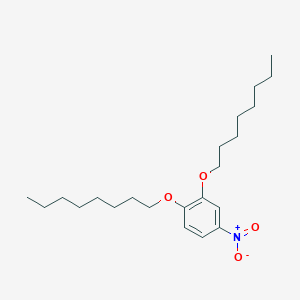
Benzene, 4-nitro-1,2-bis(octyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-nitro-1,2-bis(octyloxy)-: is an organic compound characterized by the presence of two octyloxy groups and a nitro group attached to a benzene ring. This compound is part of the nitrobenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-nitro-1,2-bis(octyloxy)- typically involves the nitration of 3,4-dioctyloxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of Benzene, 4-nitro-1,2-bis(octyloxy)- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as p-toluenesulfonic acid, can enhance the efficiency of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 4-nitro-1,2-bis(octyloxy)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in an alcohol solvent.
Major Products Formed:
Reduction: 3,4-Dioctyloxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Benzene, 4-nitro-1,2-bis(octyloxy)- is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, derivatives of Benzene, 4-nitro-1,2-bis(octyloxy)- are studied for their potential as bioactive compounds. These derivatives may exhibit antimicrobial or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, Benzene, 4-nitro-1,2-bis(octyloxy)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of Benzene, 4-nitro-1,2-bis(octyloxy)- and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
3,4-Dichloronitrobenzene: Similar in structure but with chlorine atoms instead of octyloxy groups.
3,4-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of octyloxy groups and a carboxylic acid group instead of a nitro group.
Uniqueness: Benzene, 4-nitro-1,2-bis(octyloxy)- is unique due to the presence of long alkyl chains (octyloxy groups), which impart distinct physical and chemical properties. These long chains increase the compound’s hydrophobicity and influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
4956-40-5 |
|---|---|
Formule moléculaire |
C22H37NO4 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
4-nitro-1,2-dioctoxybenzene |
InChI |
InChI=1S/C22H37NO4/c1-3-5-7-9-11-13-17-26-21-16-15-20(23(24)25)19-22(21)27-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
Clé InChI |
ZJFBCTKYCQMNCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


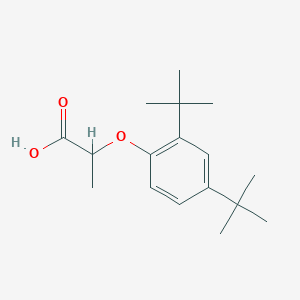
![4-[(3,5-Dimethyl-pyridin-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B8478415.png)
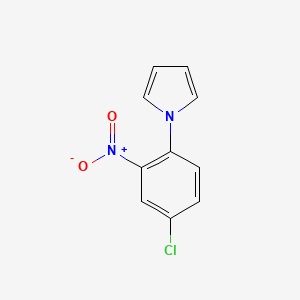
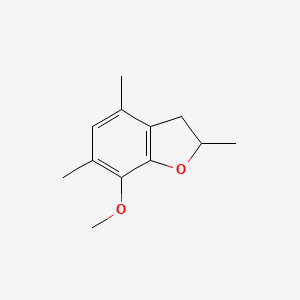
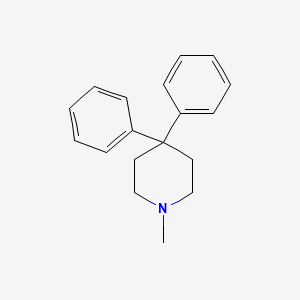
![tert-butyl N-[6-(2-bromoacetyl)pyridin-3-yl]carbamate](/img/structure/B8478427.png)
![4-[(Heptyloxy)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B8478434.png)
